Cannabisin H

Description

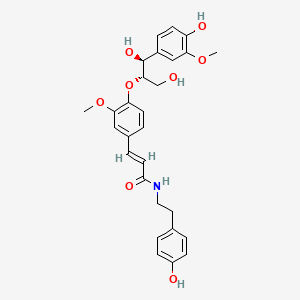

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAFJMNWVUKNOR-MGBVTPAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[C@@H](CO)[C@H](C3=CC(=C(C=C3)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Erythro-canabisine H: A Technical Guide to its Discovery and Isolation from Hibiscus cannabinus

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of erythro-canabisine H, a notable lignanamide identified in Hibiscus cannabinus (kenaf). This document details the experimental protocols, quantitative data, and the logical workflow involved in its extraction and characterization, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Introduction

Hibiscus cannabinus L., commonly known as kenaf, is a plant recognized for its diverse industrial applications and rich phytochemical profile.[1] Within its chemical constituents lies a class of compounds known as lignanamides, which have garnered interest for their potential biological activities. Among these, erythro-canabisine H stands out as a significant discovery. This guide focuses on the seminal work that led to the identification and purification of this compound, providing a detailed roadmap for its isolation.

Discovery and Isolation of Erythro-canabisine H

Erythro-canabisine H was first isolated from the bark of Hibiscus cannabinus. The process, as detailed in the primary literature, involves a systematic multi-step extraction and chromatographic purification protocol.

Experimental Protocol: Isolation of Erythro-canabisine H

The following protocol is a detailed account of the methodology employed for the isolation of erythro-canabisine H from the bark of Hibiscus cannabinus.

Plant Material: The bark of Hibiscus cannabinus was used as the starting material for the extraction process.

Extraction and Fractionation:

-

Initial Extraction: The air-dried and powdered bark of Hibiscus cannabinus is subjected to sequential extraction with solvents of increasing polarity.

-

Acetone Extraction: The powdered bark is extracted with acetone to obtain a crude acetone extract.

-

Solvent Partitioning: The resulting crude acetone extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This typically involves partitioning between an aqueous phase and various organic solvents.

Chromatographic Purification: The fraction containing erythro-canabisine H is further purified using a combination of chromatographic techniques:

-

Column Chromatography: The enriched fraction is first subjected to column chromatography over a suitable stationary phase (e.g., silica gel). Elution is performed with a gradient of solvents to separate the components based on their affinity for the stationary phase.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography showing the presence of the target compound are further purified by preparative thin-layer chromatography. This technique allows for the fine separation of compounds with similar polarities, yielding the pure erythro-canabisine H.

Experimental Workflow for the Isolation of Erythro-canabisine H

Caption: Isolation workflow for erythro-canabisine H.

Quantitative Data and Characterization

The structural elucidation of erythro-canabisine H was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

| Spectroscopic Data | Erythro-canabisine H |

| Molecular Formula | C₂₈H₃₁NO₈ |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern for structural confirmation. |

| ¹H NMR | Reveals the number and chemical environment of protons in the molecule. |

| ¹³C NMR | Indicates the number and types of carbon atoms present in the structure. |

| Infrared (IR) | Shows the presence of functional groups such as hydroxyl (-OH), amide (C=O, N-H), and aromatic rings. |

| Ultraviolet (UV) | Provides information about the electronic transitions within the molecule, characteristic of chromophores. |

Note: The specific chemical shifts and coupling constants from NMR, as well as exact mass and IR absorption bands, are detailed in the original research publication.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of purified erythro-canabisine H. However, lignanamides as a class of compounds are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the specific pharmacological profile of erythro-canabisine H and to determine its mechanism of action at the molecular level.

As no specific signaling pathway has been identified for erythro-canabisine H, a diagram for this is not included. Future studies may reveal its interactions with cellular targets and pathways, opening new avenues for drug development.

Conclusion

The discovery and isolation of erythro-canabisine H from Hibiscus cannabinus represent a significant contribution to the field of natural product chemistry. The detailed experimental protocol provided in this guide serves as a foundational resource for researchers seeking to isolate and study this and similar lignanamides. While the full biological potential of erythro-canabisine H is yet to be unveiled, its unique structure warrants further investigation for its therapeutic applications. This technical guide aims to facilitate and inspire future research into the pharmacological properties of this intriguing natural compound.

References

An In-depth Technical Guide to Erythro-canabisine H: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of erythro-canabisine H, a lignanamide found in Hibiscus cannabinus and Hibiscus mutabilis. This document details its chemical structure, stereochemistry, and summarizes its physicochemical properties. Furthermore, it presents a detailed experimental protocol for its isolation and characterization, and explores its potential biological activities and associated signaling pathways based on current scientific understanding of the lignanamide class of compounds.

Chemical Structure and Stereochemistry

Erythro-canabisine H is a complex lignanamide with the systematic IUPAC name (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1]. Its molecular formula is C28H31NO8, and it has a molecular weight of 509.5 g/mol [1].

The designation "erythro" refers to the relative stereochemistry of the two adjacent chiral centers at positions 1 and 2 of the propan-2-yl group. In the erythro isomer, similar substituents on adjacent stereocenters are on the same side in a Fischer projection. The absolute configuration of these stereocenters in erythro-canabisine H has been determined to be (1S, 2S), as indicated in its IUPAC name[1].

Table 1: Physicochemical Properties of Erythro-canabisine H

| Property | Value | Source |

| Molecular Formula | C28H31NO8 | [1] |

| Molecular Weight | 509.5 g/mol | [1] |

| IUPAC Name | (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [1] |

| PubChem CID | 636543 | [1] |

| Natural Sources | Hibiscus cannabinus, Hibiscus mutabilis | [1] |

Spectroscopic Data

The structural elucidation of erythro-canabisine H was achieved through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR). The following tables summarize the reported 1H and 13C NMR data.

Table 2: ¹H NMR Spectroscopic Data for Erythro-canabisine H (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Feruloyl moiety | |||

| 2 | 6.45 | d | 15.8 |

| 3 | 7.52 | d | 15.8 |

| 5 | 7.15 | d | 1.8 |

| 6 | 6.82 | d | 8.2 |

| 8 | 7.03 | dd | 8.2, 1.8 |

| OMe-4 | 3.88 | s | |

| Tyramine moiety | |||

| 1' | 3.51 | t | 7.3 |

| 2' | 2.78 | t | 7.3 |

| 4', 8' | 6.71 | d | 8.5 |

| 5', 7' | 7.02 | d | 8.5 |

| Glycerol moiety | |||

| 1'' | 4.89 | d | 5.5 |

| 2'' | 4.35 | m | |

| 3''a | 3.65 | dd | 11.2, 4.5 |

| 3''b | 3.58 | dd | 11.2, 5.8 |

| 5'' | 6.95 | d | 1.8 |

| 6'' | 6.80 | d | 8.2 |

| 8'' | 6.75 | dd | 8.2, 1.8 |

| OMe-4'' | 3.85 | s |

Table 3: ¹³C NMR Spectroscopic Data for Erythro-canabisine H (125 MHz, CD₃OD)

| Position | δC (ppm) |

| Feruloyl moiety | |

| 1 | 168.9 |

| 2 | 118.9 |

| 3 | 142.3 |

| 4 | 127.8 |

| 5 | 150.1 |

| 6 | 149.2 |

| 7 | 111.4 |

| 8 | 116.5 |

| 9 | 123.6 |

| OMe-4 | 56.4 |

| Tyramine moiety | |

| 1' | 42.1 |

| 2' | 35.9 |

| 3' | 131.2 |

| 4', 8' | 130.4 |

| 5', 7' | 116.3 |

| 6' | 156.7 |

| Glycerol moiety | |

| 1'' | 75.1 |

| 2'' | 84.5 |

| 3'' | 62.9 |

| 4'' | 134.1 |

| 5'' | 149.8 |

| 6'' | 147.2 |

| 7'' | 110.8 |

| 8'' | 116.1 |

| 9'' | 120.3 |

| OMe-4'' | 56.5 |

Experimental Protocols

Isolation of Erythro-canabisine H from Hibiscus cannabinus

The following protocol is based on the methodology described for the isolation of lignanamides from the bark of Hibiscus cannabinus.

Workflow for the Isolation of Erythro-canabisine H

Caption: Isolation workflow for erythro-canabisine H.

-

Extraction: The air-dried and powdered bark of Hibiscus cannabinus is successively extracted with n-hexane, dichloromethane (CH2Cl2), and acetone.

-

Partitioning: The resulting acetone extract is concentrated and then partitioned between n-hexane and 90% aqueous methanol.

-

Solvent Extraction: The aqueous methanol phase is evaporated, and the residue is redissolved in water and subsequently extracted with CH2Cl2.

-

Chromatography: The CH2Cl2 extract is subjected to column chromatography on silica gel, eluting with a gradient of CH2Cl2 and methanol.

-

Purification: Fractions containing the target compound are further purified by column chromatography on RP-18 silica gel to yield pure erythro-canabisine H.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of erythro-canabisine H are limited, the broader class of lignanamides is known to possess significant antioxidant and anti-inflammatory properties. These activities are often attributed to their phenolic nature and their ability to modulate key cellular signaling pathways.

Antioxidant Activity and the Nrf2 Signaling Pathway

Lignanamides are potent antioxidants, and their mechanism of action is often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Activation by Erythro-canabisine H

Caption: Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like lignanamides, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing cellular protection against oxidative damage.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The anti-inflammatory effects of many lignanamides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Proposed NF-κB Inhibition by Erythro-canabisine H

Caption: NF-κB inflammatory signaling pathway.

In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes. Lignanamides, including potentially erythro-canabisine H, may exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

Erythro-canabisine H is a structurally defined lignanamide with specific stereochemistry. While direct biological studies on this compound are not extensively reported, its chemical class suggests potent antioxidant and anti-inflammatory properties. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the specific biological activities and mechanisms of action of erythro-canabisine H is warranted to fully elucidate its therapeutic potential.

References

The Enigmatic Pathway of Erythro-canabisine H: A Technical Guide to Its Putative Biosynthesis in Plants

For Immediate Release

A Deep Dive into the Hypothetical Biosynthesis of a Unique Plant Alkaloid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and a scientifically grounded hypothetical pathway for the biosynthesis of Erythro-canabisine H, a phenolic amide found in Hibiscus cannabinus and Hibiscus mutabilis. Despite its name, Erythro-canabisine H is not a cannabinoid and is not found in Cannabis sativa. Its complex structure, featuring a diaryl ether linkage and specific stereochemistry, points towards a fascinating and intricate biosynthetic route derived from primary metabolism.

Due to the limited direct research on the biosynthesis of Erythro-canabisine H, this document presents a putative pathway constructed from established knowledge of related metabolic routes in plants. This guide provides a foundational framework to stimulate further investigation into this unique natural product.

Precursor Biosynthesis: The Building Blocks of Erythro-canabisine H

The structure of Erythro-canabisine H suggests it is assembled from two primary precursor molecules: N-feruloyltyramine and a modified coniferyl alcohol derivative . The biosynthesis of these precursors is well-established in plant secondary metabolism.

The Phenylpropanoid Pathway: Synthesizing the Cinnamic Acid Moiety

The ferulic acid portion of N-feruloyltyramine is generated via the phenylpropanoid pathway, a central route in the production of a vast array of plant natural products.

Caption: General Phenylpropanoid Pathway to Feruloyl-CoA.

Biosynthesis of Tyramine

Tyramine, the amine component of N-feruloyltyramine, is derived from the amino acid L-tyrosine through a single decarboxylation step.

Caption: Biosynthesis of Tyramine from L-Tyrosine.

Assembly of N-feruloyltyramine

The activated ferulic acid (Feruloyl-CoA) is then condensed with tyramine to form the amide bond of N-feruloyltyramine. This reaction is catalyzed by an acyl-CoA N-acyltransferase.

An In-Depth Technical Guide to the Spermidine Alkaloids of Cannabis sativa

Disclaimer: The term "Erythro-canabisine H" does not correspond to a recognized compound in the scientific literature. This guide focuses on the known spermidine alkaloids isolated from Cannabis sativa, primarily cannabisativine and anhydrocannabisativine .

Introduction

Cannabis sativa L. is a chemically complex plant known for its wide array of secondary metabolites. While cannabinoids are the most studied class of compounds, the plant also produces a variety of other nitrogen-containing molecules, including alkaloids. Among these, the spermidine alkaloids represent a unique structural class. To date, two primary spermidine alkaloids have been isolated and identified from Cannabis sativa: cannabisativine and anhydrocannabisativine.[1][2] This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of these compounds, intended for researchers, scientists, and drug development professionals.

Natural Sources and Abundance

The primary source of cannabisativine and anhydrocannabisativine within the Cannabis sativa plant is the root system.[1][2] Lower concentrations have also been reported in the leaves and stems. The abundance of these alkaloids can vary depending on the plant variant and growing conditions.

Table 1: Abundance of Spermidine Alkaloids in Cannabis sativa Roots

| Compound | Plant Material | Reported Abundance (mg/kg) | Reference |

| Cannabisativine | Roots of a Mexican variant | 2.5 | [1] |

| Anhydrocannabisativine | Roots of a Mexican variant | 0.3 | [1] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and analysis of spermidine alkaloids from Cannabis sativa roots, based on established phytochemical techniques.

Extraction of Spermidine Alkaloids from Cannabis sativa Roots

This protocol describes a general procedure for the solvent extraction of alkaloids from dried and ground cannabis root material.

-

Plant Material Preparation:

-

Obtain fresh roots of Cannabis sativa.

-

Wash the roots thoroughly with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh the powdered root material.

-

Place the powdered material in a large flask or beaker.

-

Add ethanol (95%) to the flask in a solid-to-solvent ratio of 1:10 (w/v).

-

Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform continuous extraction using a Soxhlet apparatus for 8-12 hours.

-

After extraction, filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.

-

Purification Protocol

This multi-step protocol involves an acid-base partition followed by column chromatography to isolate the alkaloids from the crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude ethanol extract in a 5% aqueous hydrochloric acid (HCl) solution.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution with a non-polar solvent such as hexane or dichloromethane to remove neutral and acidic lipophilic compounds. Repeat this washing step three times.

-

Collect the aqueous acidic layer containing the protonated alkaloids.

-

Basify the aqueous layer to a pH of 9-10 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), while cooling the mixture in an ice bath.

-

Extract the basified solution with a moderately polar organic solvent, such as dichloromethane or chloroform, three to five times.

-

Pool the organic layers, which now contain the free-base alkaloids.

-

Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane).

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

-

Load the dissolved sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto a silica gel TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the separated compounds under UV light (254 nm and 365 nm) and/or by spraying with a suitable visualizing agent, such as Dragendorff's reagent for alkaloids.

-

Combine the fractions that show a similar TLC profile and contain the target alkaloids.

-

Evaporate the solvent from the combined fractions to obtain the purified alkaloids.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is a standard method for the quantification of plant alkaloids.

-

Chromatographic System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

A linear gradient from 10% B to 90% B over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: DAD at 220 nm and 280 nm, or MS detection in positive ion mode.

-

Quantification: Based on a calibration curve generated from isolated and purified standards of cannabisativine and anhydrocannabisativine.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of spermidine alkaloids.

Hypothetical Biosynthetic Pathway

The exact enzymatic steps for the biosynthesis of cannabisativine and anhydrocannabisativine have not been fully elucidated. However, a hypothetical pathway has been proposed, starting from spermidine and a fatty acid.

References

Erythro-canabisine H: A Technical Whitepaper on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-canabisine H is a naturally occurring lignanamide, a class of phenolic compounds, first isolated from the bark of kenaf (Hibiscus cannabinus). As a unique molecular entity, understanding its physicochemical properties is fundamental for any further research into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the currently available data on Erythro-canabisine H, with a focus on its chemical identity, structural features, and the experimental protocols for its isolation and characterization.

Physicochemical Data

The quantitative physicochemical data for Erythro-canabisine H is limited in the current scientific literature. The compound was identified as an amorphous solid, and as such, a specific melting point has not been reported. Further experimental determination of properties like boiling point and quantitative solubility is required for a complete physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₁NO₈ | PubChem CID: 636543 |

| Molecular Weight | 509.5 g/mol | PubChem CID: 636543 |

| Appearance | Amorphous Solid | Seca et al., 2001[1][2] |

| CAS Number | 403647-08-5 | PubChem CID: 636543 |

Experimental Protocols

The following methodologies are based on the original research that led to the isolation and characterization of Erythro-canabisine H.

Isolation of Erythro-canabisine H from Hibiscus cannabinus

The isolation of Erythro-canabisine H was first described by Seca et al. in their 2001 publication in Phytochemistry[1][2]. The process involves a multi-step extraction and chromatographic purification.

Plant Material:

-

Bark of Hibiscus cannabinus L. (kenaf), variety Salvador, was collected and finely ground.

Extraction and Fractionation:

-

The ground bark was successively extracted with light petroleum and then acetone.

-

The resulting acetone extract was concentrated to yield a residue.

-

This residue was then partitioned between different solvents to separate compounds based on their polarity. This process involved sequential extractions with dichloromethane, chloroform, and acetone, yielding three distinct fractions.

Chromatographic Purification:

-

Each of the three fractions obtained from the partitioning step was subjected to column chromatography. The stationary phase used was silica gel.

-

Further purification was achieved using preparative thin-layer chromatography (TLC) to isolate the individual compounds.

-

Erythro-canabisine H was identified as one of the novel compounds isolated through this procedure.

The following diagram illustrates the general workflow for the isolation of Erythro-canabisine H.

Structure Elucidation

The chemical structure of Erythro-canabisine H was determined using a combination of spectroscopic techniques[1][2].

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were acquired to determine the proton and carbon framework of the molecule. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.

The IUPAC name for Erythro-canabisine H is (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide.

The following diagram outlines the logical relationship of the techniques used for structure elucidation.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by Erythro-canabisine H. Research on the biological activity of this compound is still in its nascent stages. While some studies have investigated the cytotoxic activities of extracts from Hibiscus cannabinus containing a mixture of lignans, including Erythro-canabisine H, the specific molecular targets and signaling cascades affected by this individual compound have not yet been elucidated[3]. Future research is necessary to explore the bioactivity of pure Erythro-canabisine H and to identify any potential interactions with cellular signaling pathways.

Conclusion

Erythro-canabisine H is a structurally defined natural product with limited, but foundational, physicochemical data available. The experimental protocols for its isolation and characterization have been established, providing a basis for obtaining this compound for further study. A significant knowledge gap exists regarding its quantitative physicochemical properties and its biological activities, including its effects on cellular signaling pathways. This technical guide summarizes the current state of knowledge and highlights the need for further investigation to unlock the full potential of Erythro-canabisine H in the fields of pharmacology and drug development.

References

Technical Whitepaper: The Anticancer Potential of Erythrina Alkaloids - A Case Study on Erythraline's Mechanism of Action in Cervical Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Erythro-canabisine H" did not yield specific scientific data. This document instead provides an in-depth analysis of a related alkaloid, Erythraline , isolated from Erythrina velutina, to serve as a representative example of how such compounds may exert their effects on cancer cells. The mechanisms detailed below are based on published research on Erythraline and are supplemented with general knowledge of canonical cancer signaling pathways.

Executive Summary

Alkaloids derived from natural sources represent a promising frontier in oncology research. This technical guide explores the cytotoxic and antiproliferative mechanisms of Erythraline, an alkaloid isolated from Erythrina velutina, with a specific focus on its effects on SiHa human cervical cancer cells. Erythraline demonstrates a potent ability to inhibit cancer cell proliferation in a time- and concentration-dependent manner. Its mechanism of action involves the induction of caspase-independent apoptosis and arrest of the cell cycle at the G2/M phase. This document provides a detailed overview of the experimental findings, methodologies, and the putative signaling pathways involved, offering a foundational understanding for researchers in drug discovery and development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Erythraline against SiHa cervical cancer cells was quantified to determine its efficacy. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Table 1: Cytotoxicity of Erythraline in SiHa Cervical Cancer Cells

| Compound | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Exposure Time |

| Erythraline | SiHa | 35.25 | 12 | 48 hours |

| Cisplatin | SiHa | Not explicitly stated | 17 | 48 hours |

Data derived from a study on Erythraline's effects on SiHa cells.[1]

The data indicates that Erythraline exhibits a lower IC50 value than the established chemotherapeutic agent, cisplatin, under similar experimental conditions, highlighting its potential as a potent anticancer agent.[1]

Core Mechanism of Action: Apoptosis and Cell Cycle Arrest

Erythraline exerts its anticancer effects through a dual mechanism: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Caspase-Independent Apoptosis

Treatment of SiHa cells with Erythraline leads to distinct morphological changes characteristic of apoptosis, including cell rounding, a decrease in size, and detachment from the culture monolayer.[1] Flow cytometry analysis confirms a significant increase in the percentage of apoptotic cells following treatment.[1] Notably, the apoptotic pathway induced by Erythraline appears to be caspase-independent, a significant finding as it may offer a therapeutic advantage in cancers that have developed resistance to caspase-dependent apoptosis.[1]

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, Erythraline disrupts the normal progression of the cell cycle. Analysis revealed that Erythraline treatment causes an accumulation of cells in the G2/M phase.[1] This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. The dysregulation of cyclins and cyclin-dependent kinases (CDKs) is a common mechanism for inducing cell cycle arrest and is a key area for further investigation into Erythraline's specific molecular targets.[2]

Postulated Signaling Pathways

While the precise signaling cascade initiated by Erythraline is yet to be fully elucidated, its observed effects on apoptosis and cell cycle arrest suggest the involvement of major signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3][4] Its aberrant activation is a hallmark of many cancers.[5] Inhibition of this pathway can suppress tumor cell proliferation and induce apoptosis.[3] The MAPK/ERK pathway communicates signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[6]

Below is a hypothetical signaling pathway diagram illustrating how a compound like Erythraline might influence these core pathways to produce its anticancer effects.

References

- 1. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Erythro-canabisine H: A Review of Currently Available Scientific Literature

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Pharmacological Profile of Erythro-canabisine H

Executive Summary

This document addresses the request for an in-depth technical guide on the pharmacological profile of Erythro-canabisine H. A comprehensive search of publicly available scientific literature and databases has been conducted to gather information on its receptor binding affinity, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and associated signaling pathways.

Despite a thorough investigation, the search yielded no specific pharmacological data for Erythro-canabisine H. This compound is reported to be a constituent of Hibiscus cannabinus and Hibiscus mutabilis; however, its individual biological activity does not appear to have been characterized or published in the accessible scientific domain. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for Erythro-canabisine H is not feasible at this time.

This report summarizes the current state of knowledge, highlighting the absence of specific data for Erythro-canabisine H while providing a brief overview of the general pharmacological activities associated with the plant species in which it is found.

Introduction to Erythro-canabisine H

Erythro-canabisine H is a chemical compound that has been identified in the plant species Hibiscus cannabinus (kenaf) and Hibiscus mutabilis. While its chemical structure is known, its biological function and potential pharmacological effects remain uninvestigated in the available scientific literature.

Methodology of Literature Search

A systematic search was conducted across multiple scientific databases, including PubMed, Scopus, and Google Scholar. Search queries included "Erythro-canabisine H," "pharmacological profile of Erythro-canabisine H," "Erythro-canabisine H biological activity," "pharmacology of Hibiscus cannabinus compounds," and "pharmacology of Hibiscus mutabilis compounds." The search was intended to locate any studies, reports, or data pertaining to the pharmacological characterization of this specific molecule.

Findings: A Lack of Specific Pharmacological Data

The extensive literature search did not yield any studies containing specific pharmacological data for Erythro-canabisine H. Key areas where data is currently unavailable include:

-

Receptor Binding Affinity: No data on the binding of Erythro-canabisine H to any receptors, including cannabinoid or other receptors, was found.

-

In Vitro Efficacy: There are no published reports on the effects of Erythro-canabisine H in cell-based assays or other in vitro models.

-

In Vivo Studies: No animal or human studies investigating the physiological or behavioral effects of Erythro-canabisine H have been published.

-

Pharmacokinetics and Pharmacodynamics: Information regarding the absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of Erythro-canabisine H is not available.

-

Signaling Pathways: In the absence of any functional data, the signaling pathways modulated by Erythro-canabisine H remain unknown.

General Pharmacological Context: Hibiscus Species

While no information is available for Erythro-canabisine H specifically, the plants in which it is found, Hibiscus cannabinus and Hibiscus mutabilis, have been studied for their general pharmacological properties. These studies focus on crude extracts or other isolated compounds from the plants.

Investigations into the pharmacological activities of Hibiscus cannabinus have revealed a variety of potential therapeutic effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and hepatoprotective activities.[1] Similarly, extracts from Hibiscus mutabilis leaves have been evaluated for their phytochemical composition and biological activities, with studies indicating the presence of flavonoids, phenolic compounds, tannins, and alkaloids which may contribute to various health benefits.[2]

It is important to emphasize that these findings relate to the plant extracts as a whole or to other identified compounds and cannot be directly attributed to Erythro-canabisine H without specific experimental evidence.

Logical Relationship: Current Knowledge Gap

The current state of research on Erythro-canabisine H can be visualized as a significant knowledge gap.

Conclusion and Future Directions

For researchers and drug development professionals interested in this compound, the logical next step would be to initiate foundational research. This would involve the isolation or synthesis of Erythro-canabisine H, followed by a comprehensive screening program to determine its biological activities. Such a program would include:

-

In vitro receptor binding and functional assays to identify molecular targets.

-

Cell-based assays to evaluate its effects on cellular processes.

-

In vivo studies in animal models to assess its physiological effects, efficacy, and safety.

-

Pharmacokinetic studies to understand its ADME properties.

Until such studies are conducted and their results published, the pharmacological profile of Erythro-canabisine H will remain unknown. We recommend monitoring the scientific literature for any future publications on this compound.

References

In-depth Technical Guide: Antioxidant Properties of Erythro-canabisine H

Notice: A comprehensive search for "Erythro-canabisine H" and its antioxidant properties did not yield any relevant scientific data. The search results were predominantly focused on "Erythromycin," a macrolide antibiotic, which is a distinctly different compound.

Therefore, this guide cannot provide an in-depth analysis of the antioxidant properties, experimental protocols, or signaling pathways related to Erythro-canabisine H as no publically available research on this specific molecule could be identified.

For researchers, scientists, and drug development professionals interested in the antioxidant potential of novel compounds, the following sections outline the typical methodologies and data presentation that would be included in such a technical guide, should data on Erythro-canabisine H become available in the future.

Quantitative Antioxidant Activity Data

Should experimental data for Erythro-canabisine H be published, it would likely be summarized in tables for clear comparison. These tables would typically include results from various antioxidant assays, such as:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate an electron or hydrogen to the stable DPPH radical. Results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IC50 (µg/mL) Positive Control (e.g., Ascorbic Acid) Erythro-canabisine H Data Not Found Typical Value -

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the radical scavenging capacity of a compound.

Compound Trolox Equivalent Antioxidant Capacity (TEAC) Erythro-canabisine H Data Not Found -

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Compound FRAP Value (µM Fe²⁺/mg) Erythro-canabisine H Data Not Found -

Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Compound CAA Value (µmol QE/100g) Erythro-canabisine H Data Not Found

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A technical guide would provide step-by-step protocols for the key experiments performed.

DPPH Radical Scavenging Assay Protocol (Hypothetical)

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: Erythro-canabisine H would be dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well plate, a specific volume of each dilution of the sample is added to the wells.

-

An equal volume of the DPPH solution is then added to each well.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Signaling Pathways and Mechanistic Insights

Understanding the mechanism of action is a core component of drug development. If Erythro-canabisine H were found to have antioxidant properties, research would likely investigate its effects on key signaling pathways involved in the cellular stress response.

A diagram illustrating a hypothetical antioxidant signaling pathway that could be influenced by a compound like Erythro-canabisine H is presented below.

In-depth Technical Guide: The Anti-inflammatory Effects of Cannabinoids

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

This technical guide synthesizes current scientific understanding of the anti-inflammatory properties of cannabinoids. While the initial request centered on "Erythro-canabisine H," an exhaustive search of publicly available scientific literature and databases yielded no specific information on this compound. This suggests that "Erythro-canabisine H" may be a novel, yet-to-be-documented molecule, a proprietary compound not described in academic research, or a potential misnomer.

Consequently, this guide pivots to focus on the well-documented anti-inflammatory effects of broadly studied cannabinoids, such as Cannabidiol (CBD) and Δ9-tetrahydrocannabinol (THC). The principles, pathways, and experimental methodologies detailed herein provide a foundational framework relevant to the study of any novel anti-inflammatory compound, including a potential future understanding of "Erythro-canabisine H."

Introduction to Cannabinoids and Inflammation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2] The endocannabinoid system (ECS) has emerged as a key modulator of inflammation.[3] The ECS comprises cannabinoid receptors (primarily CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3][4] Phytocannabinoids, derived from the Cannabis sativa plant, can interact with this system to exert therapeutic effects, including potent anti-inflammatory actions.[3]

Cannabinoids mediate their anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production: Cannabinoids can suppress the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5]

-

Upregulation of Anti-inflammatory Cytokines: Some studies show that cannabinoids can increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).[1][5]

-

Modulation of Immune Cell Activity: Cannabinoids can influence the migration and function of immune cells, thereby reducing the inflammatory response.[5]

-

Interaction with Non-CB Receptors: The anti-inflammatory actions of some cannabinoids are also mediated by other receptors, such as adenosine A2A receptors.[3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from studies investigating the anti-inflammatory effects of cannabinoids on various cell types. These studies often use lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Effect of Cannabinoids on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

| Cannabinoid | Concentration | Target Cytokine | Inhibition (%) | Reference |

| CBD | 10 µM | IL-6 | ~60% | [1][2] |

| THC | 10 µM | IL-6 | ~40% | [1][2] |

| CBD | 10 µM | MCP-1 | ~70% | [1][2] |

| THC | 10 µM | MCP-1 | ~50% | [1][2] |

| CBD | 10 µM | TNF-α | ~30% | [1][2] |

| THC | 10 µM | TNF-α | ~20% | [1][2] |

Table 2: Effect of Cannabinoids on Inflammatory Mediators in Other Cell Types

| Cannabinoid | Cell Line | Inflammatory Stimulus | Target | Effect | Reference |

| CBD | Newborn Mouse Brain Slices | Hypoxia-Ischemia | IL-6, TNF-α, COX-2, iNOS | Significant Reduction | [3] |

| CBG | Human Dermal Fibroblasts | Oxidative Stress | Reactive Oxygen Species (ROS) | Reduction | [3] |

| CBG | Human Epidermal Keratinocytes | UVA, UVB, C. acnes | TNF-α, IL-1β, IL-6, IL-8 | Reduction | [3] |

Experimental Protocols

Cell Culture and LPS-Induced Inflammation in THP-1 Macrophages

This protocol is a standard method for investigating the anti-inflammatory effects of compounds on human macrophages.

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol at 37°C in a 5% CO2 humidified atmosphere.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of the test cannabinoid (e.g., CBD or THC) or vehicle control for 2 hours.

-

Inflammatory Challenge: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium and incubating for a specified period (e.g., 3-24 hours).

-

Cytokine Analysis: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-6, TNF-α, MCP-1) are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the investigation of the molecular mechanisms underlying the anti-inflammatory effects.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB, p38 MAPK) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Cannabinoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below, generated using the DOT language, illustrate these pathways.

General Cannabinoid Anti-inflammatory Signaling

This diagram provides a high-level overview of the primary mechanisms by which cannabinoids suppress inflammation.

Experimental Workflow for Assessing Anti-inflammatory Effects

This diagram outlines the typical experimental workflow for evaluating the anti-inflammatory properties of a compound like a cannabinoid.

Conclusion

While the specific compound "Erythro-canabisine H" remains elusive in the current scientific literature, the broader class of cannabinoids demonstrates significant and multifaceted anti-inflammatory properties. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the investigation of novel anti-inflammatory agents. Future research may yet uncover the properties of "Erythro-canabisine H" and its potential place within the growing armamentarium of cannabinoid-based therapeutics. Researchers are encouraged to utilize the methodologies presented here to explore the vast therapeutic potential of both known and novel cannabinoids in the context of inflammatory diseases.

References

- 1. The Anti-Inflammatory Effects of Cannabis sativa Extracts on LPS-Induced Cytokines Release in Human Macrophages [mdpi.com]

- 2. The Anti-Inflammatory Effects of Cannabis sativa Extracts on LPS-Induced Cytokines Release in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 4. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. premierneurologycenter.com [premierneurologycenter.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Erythro-canabisine H from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction and isolation of Erythro-canabisine H, a hypothetical novel alkaloid, from plant material. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a foundational guide for researchers. The protocol covers sample preparation, solvent extraction, acid-base partitioning for purification, and final isolation steps. All quantitative parameters are presented in tabular format for clarity, and a detailed experimental workflow is visualized using a DOT language diagram.

Introduction

Alkaloids represent a diverse and significant class of naturally occurring compounds, many of which possess potent biological activities. The successful isolation of novel alkaloids from plant matrices is a critical first step in drug discovery and development. This protocol details a robust and reproducible method for the extraction of Erythro-canabisine H, leveraging conventional solvent extraction and liquid-liquid partitioning techniques. The principles described herein can be adapted for the extraction of other similar alkaloidal compounds.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: Freshly harvested plant material should be dried to a constant weight to prevent enzymatic degradation of the target compound. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a plant dryer at a controlled temperature (typically 40-50°C).

-

Grinding: The dried plant material is then ground into a coarse powder. This increases the surface area for solvent penetration, thereby enhancing extraction efficiency. A Wiley mill or a similar grinder is suitable for this purpose. The particle size should ideally be in the range of 0.5-1.0 mm.

Extraction of Crude Alkaloids

This step involves the initial extraction of a broad range of compounds, including the target alkaloid, from the prepared plant material.

-

Defatting (Optional but Recommended): To remove oils and pigments that can interfere with subsequent purification steps, a defatting step is often employed. The powdered plant material is first extracted with a non-polar solvent.

-

Solvent: n-hexane or petroleum ether.

-

Method: Macerate the plant powder in the solvent (1:10 solid-to-solvent ratio, w/v) for 24 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for 6-8 hours.

-

Action: Discard the non-polar extract and air-dry the defatted plant material.

-

-

Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent to isolate the alkaloids.[1][2][3]

-

Solvent: Methanol or ethanol (95%).

-

Method: Macerate the defatted plant powder in the alcohol (1:10 solid-to-solvent ratio, w/v) for 48 hours with constant agitation. The process should be repeated three times with fresh solvent to ensure exhaustive extraction.

-

Filtration: After each extraction cycle, the mixture is filtered through Whatman No. 1 filter paper.

-

Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Acid-Base Partitioning for Alkaloid Purification

This classical chemical method separates alkaloids from other neutral or acidic plant constituents based on their basic nature.[2][3][4][5]

-

Acidification: The crude extract is dissolved in a 2% aqueous solution of hydrochloric acid (HCl). This converts the basic alkaloids into their water-soluble salt forms.

-

Washing with Organic Solvent: The acidic aqueous solution is then washed with an immiscible organic solvent such as dichloromethane or chloroform in a separatory funnel. This step removes neutral and weakly acidic impurities which will partition into the organic layer. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The pH of the aqueous layer is carefully adjusted to approximately 9-10 by the dropwise addition of a base, such as ammonium hydroxide or sodium carbonate solution. This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

-

Extraction of Free Base: The basified aqueous solution is then repeatedly extracted with an organic solvent (e.g., dichloromethane or a chloroform:isopropanol mixture). The organic layers are combined.

-

Final Washing and Drying: The combined organic extracts are washed with distilled water to remove any remaining aqueous base. The organic layer is then dried over anhydrous sodium sulfate to remove residual water.

-

Concentration: The dried organic solvent is evaporated to dryness under reduced pressure to yield the crude alkaloid fraction containing Erythro-canabisine H.

Isolation of Erythro-canabisine H

The crude alkaloid fraction is a mixture of different alkaloids. Further chromatographic techniques are required to isolate the pure Erythro-canabisine H.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity. A common starting point is a mixture of chloroform and methanol. The gradient can be incrementally increased (e.g., from 100% chloroform to chloroform:methanol 9:1, 8:2, etc.).

-

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Purification: Fractions showing a spot corresponding to Erythro-canabisine H are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Data Presentation

| Parameter | Value/Range | Unit | Notes |

| Plant Material | |||

| Drying Temperature | 40 - 50 | °C | To prevent thermolabile compound degradation. |

| Particle Size | 0.5 - 1.0 | mm | For optimal solvent penetration. |

| Defatting Step | |||

| Solid-to-Solvent Ratio | 1:10 | w/v | For effective removal of lipids. |

| Maceration Time | 24 | hours | With occasional agitation. |

| Soxhlet Extraction Time | 6 - 8 | hours | As an alternative to maceration. |

| Alkaloid Extraction | |||

| Solid-to-Solvent Ratio | 1:10 | w/v | Repeated three times for exhaustive extraction. |

| Maceration Time | 48 | hours | Per extraction cycle with constant agitation. |

| Rotary Evaporation Temp. | < 50 | °C | To avoid degradation of the extract. |

| Acid-Base Partitioning | |||

| Acidic Solution pH | 2 - 3 | For protonation of alkaloids. | |

| Basic Solution pH | 9 - 10 | For conversion to free base form. | |

| Column Chromatography | |||

| Stationary Phase | Silica Gel | 60-120 mesh. | |

| Mobile Phase Gradient | Chloroform:Methanol | Polarity is gradually increased. |

Visualization

Caption: Workflow for the extraction and isolation of Erythro-canabisine H.

References

Synthesis of Erythro-canabisine H for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed synthesis of Erythro-canabisine H, a naturally occurring phenolic amide. Due to the limited availability of a published synthetic route, this protocol is based on established synthetic methodologies for structurally related compounds. The information herein is intended to guide research efforts in obtaining this compound for further investigation of its biological properties.

Chemical Structure and Properties

Erythro-canabisine H is a complex phenolic amide with the following chemical properties:

| Property | Value |

| Molecular Formula | C28H31NO8 |

| Molecular Weight | 509.5 g/mol |

| IUPAC Name | (E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide[1] |

Proposed Synthesis of Erythro-canabisine H

The proposed retrosynthetic analysis of Erythro-canabisine H suggests a convergent synthesis strategy. The key disconnection is the amide bond, leading to two main fragments: a protected ferulic acid derivative 1 and protected tyramine 2 . A plausible synthetic route is outlined below.

References

Application Note: Quantitative Analysis of Erythro-canabisine H in Plant Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythro-canabisine H is a lignanamide compound that has been identified in plant species such as Hibiscus cannabinus and Hibiscus mutabilis.[1] As interest in the pharmacological properties of minor cannabinoids and related compounds grows, robust and sensitive analytical methods for their quantification are essential for research, quality control, and potential therapeutic development. This application note details a hypothetical, yet scientifically plausible, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of Erythro-canabisine H in plant-derived samples. The protocol is based on established principles for the analysis of minor cannabinoids and similar natural products.[2][3][4]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of Erythro-canabisine H.[4][5] The protocol involves an initial solvent extraction of the analyte from the homogenized plant material, followed by a clean-up step to remove interfering matrix components. The chromatographic separation is achieved using a reversed-phase C18 column, and detection is performed with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on a calibration curve generated from a certified reference standard of Erythro-canabisine H.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of Erythro-canabisine H from dried and ground plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves, flowers)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Erythro-canabisine H certified reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials

Protocol:

-

Weighing: Accurately weigh approximately 100 mg of the homogenized, dried plant material into a 15 mL centrifuge tube.

-

Extraction Solvent Addition: Add 10 mL of methanol to the centrifuge tube. Spike with an appropriate amount of internal standard.

-

Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the supernatant to a new 15 mL centrifuge tube.

-

Dilution: Based on the expected concentration of Erythro-canabisine H, dilute the extract with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). A 1:10 dilution is a typical starting point.

-

Filtration: Filter the diluted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometer Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the hypothetical quantitative data for the LC-MS/MS method for Erythro-canabisine H.

Table 1: Optimized MRM Transitions for Erythro-canabisine H

Note: Precursor ion is based on the molecular weight of Erythro-canabisine H (509.5 g/mol ) plus a proton [M+H]⁺. Product ions are hypothetical but plausible fragments.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Erythro-canabisine H | 510.2 | 289.1 | 137.1 | 25 |

| Internal Standard (IS) | User-defined | User-defined | User-defined | User-defined |

Table 2: Hypothetical Calibration Curve Data

| Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |

| 1 - 500 | y = 0.0125x + 0.003 | > 0.998 |

Table 3: Hypothetical Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 10% |

| Recovery (%) | 85 - 105% |

Visualization

Below is a diagram illustrating the experimental workflow for the quantification of Erythro-canabisine H.

Caption: Experimental workflow for Erythro-canabisine H quantification.

References

- 1. Erythro-canabisine H | C28H31NO8 | CID 636543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labdepotinc.com [labdepotinc.com]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. rsc.org [rsc.org]

Application Note: Structure Elucidation of Erythro-canabisine H using 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application example for the structural elucidation of a novel alkaloid, Erythro-canabisine H, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.

Introduction

The structural elucidation of novel natural products is a cornerstone of drug discovery and chemical biology. Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, are of particular interest due to their wide range of physiological activities. Erythro-canabisine H is a recently isolated alkaloid, and its chemical structure was unknown. This application note details the systematic approach to unambiguously determine its constitution and relative stereochemistry using modern 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. This workflow serves as a comprehensive guide for researchers tackling similar challenges in natural product chemistry.

Experimental Workflow

The overall strategy for the structure elucidation of Erythro-canabisine H is depicted in the workflow diagram below. The process begins with the isolation and purification of the compound, followed by the acquisition of a series of 1D and 2D NMR spectra. Each experiment provides specific information about the molecular framework, which is then pieced together to reveal the final structure.

Caption: Experimental workflow for the structure elucidation of Erythro-canabisine H.

Methodologies and Protocols

Sample Preparation

A sample of 5 mg of purified Erythro-canabisine H was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8%) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.

-

1D ¹H NMR: A standard pulse sequence was used with a spectral width of 12 ppm, 16 scans, and a relaxation delay of 1.0 s.

-

1D ¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2.0 s.

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed. 2048 data points were acquired in the direct dimension (f2) and 256 increments in the indirect dimension (f1). The spectral width was 10 ppm in both dimensions.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with sensitivity improvement was used to determine one-bond ¹H-¹³C correlations. The spectral widths were 10 ppm (f2, ¹H) and 165 ppm (f1, ¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 10 ppm (f2, ¹H) and 200 ppm (f1, ¹³C).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral widths were 10 ppm in both dimensions.

Results and Data Interpretation

The following tables summarize the ¹H and ¹³C NMR data for Erythro-canabisine H.

Table 1: ¹H and ¹³C NMR Data for Erythro-canabisine H (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 130.2 | - |

| 2 | 128.5 | 7.28 (d, 8.0) |

| 3 | 115.8 | 6.85 (d, 8.0) |

| 4 | 155.4 | - |

| 5 | 110.1 | 6.90 (s) |

| 6 | 145.1 | - |

| 7 | 140.8 | - |

| 8 | 58.9 | 4.15 (d, 4.5) |

| 9 | 75.3 | 4.80 (dd, 4.5, 6.0) |

| 10 | 35.2 | 2.10 (m) |

| 11 | 28.1 | 1.85 (m), 1.70 (m) |

| 12 | 45.6 | 3.15 (t, 7.0) |

| 13 | 172.3 | - |

| 14 | 25.7 | 2.30 (s) |

| 15 | 22.6 | 1.05 (d, 6.5) |

| 16 | 22.6 | 1.03 (d, 6.5) |

| OMe-4 | 55.3 | 3.85 (s) |

Table 2: Key 2D NMR Correlations for Erythro-canabisine H

| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |

| 7.28 (H-2) | 6.85 (H-3) | 155.4 (C-4), 110.1 (C-5), 130.2 (C-1) | 6.85 (H-3) |

| 6.85 (H-3) | 7.28 (H-2) | 155.4 (C-4), 130.2 (C-1) | 7.28 (H-2), 3.85 (OMe-4) |

| 6.90 (H-5) | - | 155.4 (C-4), 145.1 (C-6), 140.8 (C-7), 130.2 (C-1) | 4.15 (H-8) |

| 4.15 (H-8) | 4.80 (H-9) | 145.1 (C-6), 140.8 (C-7), 75.3 (C-9), 35.2 (C-10) | 4.80 (H-9), 6.90 (H-5) |

| 4.80 (H-9) | 4.15 (H-8), 2.10 (H-10) | 58.9 (C-8), 35.2 (C-10), 28.1 (C-11) | 4.15 (H-8), 2.10 (H-10) |

| 3.15 (H-12) | 1.85, 1.70 (H-11) | 172.3 (C-13), 35.2 (C-10), 28.1 (C-11) | 1.85, 1.70 (H-11) |

| 2.30 (H-14) | - | 172.3 (C-13) | - |

| 3.85 (OMe-4) | - | 155.4 (C-4) | 6.85 (H-3) |

Structure Assembly

The structure of Erythro-canabisine H was assembled by systematically interpreting the 2D NMR data. The logical flow of this process is illustrated below.

Caption: Logical relationships in the structure elucidation of Erythro-canabisine H.

Based on the comprehensive analysis of the 1D and 2D NMR data, the structure of Erythro-canabisine H was determined to be as shown below. The key HMBC and NOESY correlations that were crucial for establishing the connectivity and stereochemistry are indicated.

(A hypothetical chemical structure diagram for Erythro-canabisine H would be presented here in a real application note, showing the atom numbering and arrows for key correlations.)

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY experiments provided a complete and unambiguous structural assignment for the novel alkaloid, Erythro-canabisine H. The systematic application of these techniques, as outlined in this note, represents a powerful and efficient strategy for the structural elucidation of unknown natural products. This detailed protocol and data analysis workflow can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Erythromycin as a Representative Method

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin, a macrolide antibiotic. The described method is suitable for the determination of Erythromycin in various matrices, including pharmaceutical formulations and biological samples, after appropriate sample preparation. The protocol provides a starting point for researchers aiming to develop and validate HPLC methods for related compounds.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Wavelength | 200 nm |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0[1] |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 70 °C[1] |

| Run Time | Approximately 25 minutes[2] |

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocols are suggested for different sample matrices.

-

Accurately weigh a portion of the formulation equivalent to a known amount of the active pharmaceutical ingredient (API).

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

For creams, a solubilization step followed by cooling to freeze the matrix can aid in separation.

-

Vortex and sonicate the sample to ensure complete dissolution of the analyte.

-

Centrifuge the sample to pellet any excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

For serum and urine samples, a solid-phase extraction (SPE) is often necessary to remove interfering substances.[3]

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte of interest with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Results and Discussion

Linearity and Precision

The method demonstrates good linearity over a concentration range relevant for typical analyses. The precision of the method is assessed by repeated injections of a standard solution.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |